molecular formula C10H17NOSi B14339126 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile CAS No. 102870-62-2

2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile

Cat. No.: B14339126
CAS No.: 102870-62-2
M. Wt: 195.33 g/mol
InChI Key: XETHDOWMTYGPLA-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a hepta-3,5-dienenitrile backbone. This compound is notable for its unique structural features, which include a nitrile group and a conjugated diene system. The trimethylsilyl group imparts specific chemical properties, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile typically involves the reaction of hepta-3,5-dienenitrile with a trimethylsilylating agent. Common reagents for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsilyl ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, while the nitrile and diene moieties participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Properties

CAS No.

102870-62-2

Molecular Formula

C10H17NOSi

Molecular Weight

195.33 g/mol

IUPAC Name

2-trimethylsilyloxyhepta-3,5-dienenitrile

InChI

InChI=1S/C10H17NOSi/c1-5-6-7-8-10(9-11)12-13(2,3)4/h5-8,10H,1-4H3

InChI Key

XETHDOWMTYGPLA-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(C#N)O[Si](C)(C)C

Origin of Product

United States

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